molecular formula C15H13BrN2O2 B5522003 3-bromo-N-(4-carbamoylphenyl)-4-methylbenzamide

3-bromo-N-(4-carbamoylphenyl)-4-methylbenzamide

Cat. No.: B5522003
M. Wt: 333.18 g/mol
InChI Key: VBEWGZYVMWPDFZ-UHFFFAOYSA-N
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Description

3-Bromo-N-(4-carbamoylphenyl)-4-methylbenzamide is an organic compound with a molecular formula of C15H13BrN2O2. This compound is characterized by the presence of a bromine atom, a carbamoylphenyl group, and a methylbenzamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(4-carbamoylphenyl)-4-methylbenzamide typically involves the bromination of N-(4-carbamoylphenyl)-4-methylbenzamide. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in high purity. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(4-carbamoylphenyl)-4-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

3-Bromo-N-(4-carbamoylphenyl)-4-methylbenzamide is utilized in various fields of scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-N-(4-carbamoylphenyl)-4-methylbenzamide involves its interaction with specific molecular targets. The bromine atom and carbamoylphenyl group play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes or interact with proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-N-(4-carbamoylphenyl)-4-methoxybenzamide
  • 3-Bromo-N-(4-carbamoylphenyl)benzamide

Uniqueness

3-Bromo-N-(4-carbamoylphenyl)-4-methylbenzamide is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity compared to its analogs. This structural variation can lead to differences in its applications and effectiveness in various research fields.

Properties

IUPAC Name

3-bromo-N-(4-carbamoylphenyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O2/c1-9-2-3-11(8-13(9)16)15(20)18-12-6-4-10(5-7-12)14(17)19/h2-8H,1H3,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBEWGZYVMWPDFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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